![molecular formula C14H13N3O2S B2732272 3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1203325-93-2](/img/structure/B2732272.png)
3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic derivative of quinoxaline, which has garnered attention for its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a quinoxaline core substituted with a thiophenylmethyl group and a carboxamide functional group, which are critical for its biological activity.
1. Antidiabetic Activity
Recent studies have highlighted the potential of quinoxaline derivatives as glycogen phosphorylase inhibitors , which are crucial in managing blood glucose levels. The compound has been shown to reduce hepatic glucose production and enhance glycogen deposition in skeletal muscle, presenting a promising avenue for treating Type II diabetes and obesity .
Table 1: Summary of Antidiabetic Effects
Compound | Mechanism of Action | Effect on Blood Glucose | Reference |
---|---|---|---|
This compound | Glycogen phosphorylase inhibition | Decreased |
2. Anti-inflammatory Activity
In vitro studies have demonstrated that quinoxaline derivatives exhibit significant anti-inflammatory properties . The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that it effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism involving the inhibition of COX-2 and iNOS pathways .
Table 2: Anti-inflammatory Activity Results
The biological activity of this compound is largely attributed to its interaction with specific enzymes and pathways:
- Glycogen Phosphorylase Inhibition : By inhibiting glycogen phosphorylase, the compound reduces glucose output from the liver, which is beneficial for diabetic patients.
- Cytokine Modulation : The compound's ability to modulate cytokine release indicates its potential as an anti-inflammatory agent through the suppression of key inflammatory mediators.
Case Study 1: Anti-diabetic Efficacy
In a controlled study involving diabetic rats treated with the compound, significant reductions in fasting blood glucose levels were observed compared to the control group. The study concluded that the compound could serve as an effective adjunct therapy for managing diabetes .
Case Study 2: Inflammation Model
In another study focusing on acute inflammation models, administration of the compound resulted in reduced ear edema in mice subjected to xylene-induced inflammation. This highlights its potential application in treating inflammatory disorders .
科学研究应用
Precursor for Antidepressants
One of the primary applications of 3-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is its role as a precursor in the synthesis of (S)-duloxetine , a widely used antidepressant. Duloxetine functions as a dual inhibitor of serotonin and norepinephrine reuptake, making it effective for treating various conditions such as:
- Major depressive disorder
- Generalized anxiety disorder
- Diabetic neuropathic pain
- Fibromyalgia
The synthesis involves bioreduction processes where whole cells are utilized to convert intermediates into the active enantiomer of duloxetine, showcasing excellent enantioselectivity and yielding high purity products.
Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit anticancer properties. Studies involving this compound have shown promising results in inhibiting cancer cell proliferation. Specific case studies have documented its efficacy against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Quinoxaline derivatives have been studied for their ability to inhibit bacterial growth and combat infections. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation into its mechanism of action against pathogens.
Synthetic Pathways
Various synthetic routes have been developed for the preparation of this compound. These methods emphasize the versatility in modifying the compound to enhance its biological activity:
- Condensation Reactions : Utilizing thiophene derivatives with quinoxaline precursors.
- Reduction Reactions : Employing biocatalysts for selective reduction to obtain desired enantiomers.
- Functionalization : Modifying the carboxamide group to explore structure-activity relationships.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for optimizing its therapeutic efficacy. Binding affinity studies reveal insights into its mechanism of action, particularly in relation to neurotransmitter systems and cancer cell signaling pathways .
属性
IUPAC Name |
3-oxo-N-(thiophen-2-ylmethyl)-2,4-dihydroquinoxaline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13-9-17(12-6-2-1-5-11(12)16-13)14(19)15-8-10-4-3-7-20-10/h1-7H,8-9H2,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGMTILBGQQVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。